Product packaging for Shikimate-3-phosphate(Cat. No.:CAS No. 63959-45-5)

Shikimate-3-phosphate

Numéro de catalogue: B1206780
Numéro CAS: 63959-45-5
Poids moléculaire: 254.13 g/mol
Clé InChI: QYOJSKGCWNAKGW-PBXRRBTRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Contextualization of the Shikimate Pathway in Aromatic Metabolite Biosynthesis

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) and concludes with the synthesis of chorismate. annualreviews.org It is a crucial metabolic route in plants, bacteria, fungi, and some parasites, but is absent in animals. bohrium.com The pathway is estimated to channel about 20% to 50% of the carbon fixed by plants into the synthesis of aromatic compounds. frontiersin.org

Chorismate, the end product of the shikimate pathway, serves as a critical branch-point intermediate. annualreviews.orgwikipedia.orgnih.govbioone.org It is the precursor for the synthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. bohrium.comnih.govbioone.orgwikipedia.orgnih.govoup.com Beyond these primary metabolites, chorismate is also a precursor for a diverse range of secondary metabolites, including:

Folate cofactors nih.govwikipedia.org

Ubiquinone (Coenzyme Q) nih.govreactome.orgportlandpress.commdpi.com

Menaquinones and napthoquinones nih.govreactome.orgmdpi.com

The plant hormone salicylic (B10762653) acid wikipedia.org

Siderophores like enterobactin (B1671361) wikipedia.org

Various alkaloids and other aromatic compounds wikipedia.org

The conversion of chorismate into these varied products is managed by a group of five well-characterized enzymes that utilize it as a substrate. nih.gov

The shikimate pathway is indispensable for the survival of a wide range of organisms. It is found in bacteria, archaea, fungi, algae, plants, and some protozoan parasites. wikipedia.orgnih.gov In these organisms, the pathway is responsible for producing aromatic amino acids that are vital for protein synthesis and as precursors for a multitude of other essential compounds. bioone.orgnih.govnih.gov For instance, in Mycobacterium tuberculosis, the pathway is crucial for synthesizing not only aromatic amino acids but also menaquinones, mycobactins, and folates. reactome.orgmdpi.comtandfonline.com The pathway's presence in apicomplexan parasites like Plasmodium falciparum (the malaria parasite), Toxoplasma gondii, and Cryptosporidium parvum highlights its importance for their viability. nih.govoup.comnih.govnih.gov

The shikimate pathway is notably absent in animals, including humans. nih.govannualreviews.orgwikipedia.orgnih.govportlandpress.comtandfonline.comnih.gov Animals must obtain the essential aromatic amino acids—phenylalanine, tyrosine, and tryptophan—from their diet. bioone.orgportlandpress.com This metabolic distinction makes the enzymes of the shikimate pathway highly attractive targets for the development of non-toxic antimicrobial agents, herbicides, and antiparasitic drugs. portlandpress.commdpi.comnih.govtandfonline.comnih.govresearchgate.net By inhibiting this pathway, it is possible to selectively target pathogenic microorganisms, parasites, or weeds without harming the host animal. tandfonline.compatsnap.com For example, the widely used herbicide glyphosate (B1671968) targets the enzyme EPSP synthase in this pathway. wikipedia.orgwikipedia.orgacs.orgresearchgate.net This principle is also being applied to develop new drugs against diseases like tuberculosis and malaria. nih.govtandfonline.com

Shikimate-3-Phosphate as a Key Intermediate within the Shikimate Pathway

This compound (S3P) is the fifth intermediate in the seven-step shikimate pathway. rsc.org Its formation and subsequent conversion are critical steps that connect the earlier and later stages of this essential metabolic route.

The synthesis of S3P is catalyzed by the enzyme shikimate kinase (EC 2.7.1.71). bohrium.compatsnap.comwikipedia.org This enzyme facilitates the phosphorylation of shikimate at the 3-hydroxyl group, using ATP as the phosphate (B84403) donor. rsc.orgwikipedia.org The reaction is as follows:

Shikimate + ATP → this compound + ADP wikipedia.org

Following its formation, S3P serves as a substrate for the enzyme 5-enolpyruvylthis compound (EPSP) synthase (EC 2.5.1.19). wikipedia.orgnih.gov This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (PEP) to the 5-hydroxyl group of S3P. nih.gov This reaction forms 5-enolpyruvylthis compound (EPSP) and inorganic phosphate. nih.gov

This compound + Phosphoenolpyruvate → 5-enolpyruvylthis compound + Phosphate wikipedia.org

This step is of particular significance as it is the target of the broad-spectrum herbicide, glyphosate. wikipedia.orgacs.orgresearchgate.netucanr.edu Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to PEP, effectively blocking the pathway and leading to the accumulation of shikimate and the depletion of essential aromatic compounds. nih.govwikipedia.orgacs.org

Historical Perspectives and Foundational Discoveries in this compound Research

The elucidation of the shikimate pathway was a significant achievement in biochemistry, with the foundational work being laid in the 1950s by researchers like B.D. Davis and D.B. Sprinson. numberanalytics.comannualreviews.org The pathway was named after shikimic acid, which was first isolated from the Japanese plant Illicium religiosum (shikimi-no-ki) in 1885. core.ac.uk The role of this pathway as the main route for aromatic amino acid biosynthesis in microorganisms and plants was a landmark discovery. numberanalytics.comannualreviews.org

The identification of each intermediate, including this compound, and the characterization of the enzymes that catalyze each step were the result of meticulous biochemical studies over several decades. The discovery that the herbicide glyphosate specifically inhibits EPSP synthase was a pivotal moment, not only for agriculture but also for the study of the shikimate pathway itself. portlandpress.com This finding provided a powerful tool to investigate the pathway's regulation and essentiality. acs.org

Table 1: Key Enzymes and Reactions Involving this compound

Enzyme EC Number Substrates Products Role in Pathway
Shikimate Kinase 2.7.1.71 Shikimate, ATP This compound, ADP Catalyzes the 5th step, phosphorylating shikimate. patsnap.comrsc.orgwikipedia.org
EPSP Synthase 2.5.1.19 This compound, Phosphoenolpyruvate 5-enolpyruvylthis compound, Phosphate Catalyzes the 6th step, a key target for herbicides. wikipedia.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11O8P B1206780 Shikimate-3-phosphate CAS No. 63959-45-5

Propriétés

IUPAC Name

(3R,4S,5R)-4,5-dihydroxy-3-phosphonooxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11O8P/c8-4-1-3(7(10)11)2-5(6(4)9)15-16(12,13)14/h2,4-6,8-9H,1H2,(H,10,11)(H2,12,13,14)/t4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJSKGCWNAKGW-PBXRRBTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10981376
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63959-45-5
Record name Shikimic acid-3-phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063959455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-3-(phosphonooxy)cyclohex-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10981376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Shikimic acid 3-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301781
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Enzymology and Reaction Mechanisms Involving Shikimate 3 Phosphate

Shikimate Kinase (SK) and the Formation of Shikimate-3-Phosphate

Shikimate kinase (SK) is the enzyme responsible for the fifth step in the shikimate pathway. wikipedia.orgnih.gov It catalyzes the phosphorylation of shikimate at the 3-hydroxyl group, using adenosine (B11128) triphosphate (ATP) as the phosphate (B84403) donor, to produce this compound and adenosine diphosphate (B83284) (ADP). wikipedia.orgmdpi.com

Detailed Catalytic Mechanism of Shikimate Kinase (ATP-dependent phosphorylation)

The catalytic mechanism of shikimate kinase involves the transfer of the terminal (gamma) phosphate group from ATP to the 3-hydroxyl group of shikimate. wikipedia.orgmdpi.com This phosphoryl-transfer is a concerted, one-step reaction that proceeds through a loose transition state. nih.gov Quantum mechanical and molecular mechanical (QM/MM) studies suggest that the reaction follows a pathway with features of both associative and concerted mechanisms, involving a two-step process without a clearly defined intermediate. mdpi.com

Key steps in the proposed mechanism include:

Substrate Positioning: The proper orientation of ATP and shikimate in the active site is crucial. Conserved arginine residues and hydrogen bonds with residues like Asp33, Lys14, and Arg116 help position the substrates for reaction. mdpi.comresearchgate.net

Nucleophilic Attack: A base, such as an aspartate residue (e.g., Asp33), deprotonates the 3-hydroxyl group of shikimate. plos.orgmdpi.com This increases the nucleophilicity of the oxygen atom, enabling it to attack the gamma-phosphorus atom of ATP. plos.orgresearchgate.net

Transition State Formation: The reaction proceeds through a pentavalent transition state at the gamma-phosphorus atom. researchgate.net

Product Release: The P-O bond between the beta and gamma phosphates of ATP breaks, leading to the formation of this compound and ADP. wikipedia.org

Structural Biology and Active Site Architecture of Shikimate Kinase Isoforms

Shikimate kinases belong to the nucleoside monophosphate (NMP) kinase family and typically possess a three-domain structure: a CORE domain, a shikimate-binding (SB) domain, and a flexible LID region. plos.orgnih.govmdpi.com The active site is located in a cleft formed by these domains. plos.org

Different organisms can have various isoforms of shikimate kinase. For example, Escherichia coli has two isoforms, SK-I and SK-II, which share about 30% sequence identity. nih.gov In contrast, Arabidopsis thaliana also encodes two isoforms, AtSK1 and AtSK2, where AtSK1 is thermostable and AtSK2 is heat-sensitive. nih.govutoronto.ca The crystal structure of AtSK2, the first from a plant, shows a conserved structure with bacterial SKs but includes a potential regulatory phosphorylation motif near the ATP binding site. nih.govutoronto.carcsb.org

The active site architecture features several highly conserved residues critical for substrate binding and catalysis. plos.orgresearchgate.net In Helicobacter pylori SK (HpSK), these include:

Shikimate Binding: Residues such as Asp33, Arg57, and Arg132 are crucial for interacting with the shikimate molecule. plos.orgnih.govresearchgate.net Specifically, the carboxyl group of shikimate interacts with arginines (Arg57, R116, R132), while hydroxyl groups interact with residues like Met10, Asp33, and a conserved GGGXV motif. plos.orgchemrxiv.org

ATP Binding: A P-loop (Walker A motif) is a conserved structural feature that forms the binding site for the phosphate groups of ATP. acs.org

Table 1: Key Active Site Residues in Helicobacter pylori Shikimate Kinase (HpSK) and Their Interactions

Residue/MotifInteracting Moiety of SubstrateReference(s)
Asp33, Arg57, Arg132Shikimate plos.orgnih.govresearchgate.net
Arg57, Arg116, Arg132Carboxyl group of shikimate plos.orgchemrxiv.org
Met10, Asp33, GGGXV motifHydroxyl groups of shikimate plos.org
P-loop (Walker A motif)Phosphate groups of ATP acs.org

Substrate Binding Dynamics and Conformational Changes in Shikimate Kinase

The binding of substrates to shikimate kinase induces significant conformational changes, a characteristic feature of the NMP kinase family. plos.orgnih.gov The enzyme transitions from an "open" apo form to a "closed" form upon substrate binding. nih.govresearchgate.net This closure involves movement of the flexible LID and SB domains, which clamp down over the active site. plos.orgnih.govnih.gov

This induced-fit mechanism is essential for catalysis:

LID and SB Domain Flexibility: In the absence of substrates, the SB and LID domains are highly flexible. nih.govmdpi.com The LID region, in particular, shows significant movement, with some parts being highly flexible and solvent-accessible. nih.gov

Domain Closure: The binding of shikimate and ATP triggers the closure of the LID and SB domains, creating a catalytically competent active site and shielding the reaction from the solvent. plos.orgnih.gov Studies on Helicobacter pylori SK show a notable rotation of the SB region and a significant conformational shift in the LID domain upon ligand binding. plos.org This movement can be dramatic, as seen when an inhibitor binds, locking the enzyme in a distinct conformation. plos.org

5-Enolpyruvylthis compound Synthase (EPSPS) and the Utilization of this compound

Following its synthesis, this compound serves as a substrate for the sixth enzyme in the pathway, 5-enolpyruvylthis compound (EPSP) synthase (EPSPS). wikipedia.orgplos.org This enzyme catalyzes the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to the 5-hydroxyl group of this compound (S3P). plos.orgwikipedia.orgresearchgate.net

Detailed Catalytic Mechanism of EPSPS (enolpyruvyl transfer from PEP to S3P)

The reaction catalyzed by EPSPS is an unusual addition-elimination reaction involving the cleavage of the C-O bond of PEP, rather than the more common P-O bond cleavage. ebi.ac.ukpnas.org The mechanism proceeds through a tetrahedral intermediate without the formation of a covalent enzyme intermediate. ebi.ac.uknih.govnih.gov

The key steps are as follows:

Ordered Substrate Binding: The reaction follows an ordered binding mechanism where S3P binds first, followed by PEP. researchgate.net

Deprotonation and Nucleophilic Attack: An active site base, likely an aspartate or glutamate (B1630785) residue, deprotonates the 5-hydroxyl group of S3P. wikipedia.orgebi.ac.ukresearchgate.net This activated oxygen then performs a nucleophilic attack on the C2 carbon of PEP. wikipedia.orgebi.ac.uk A nearby acidic residue, such as a glutamic acid (e.g., Glu-341), protonates the C3 of PEP. wikipedia.orgebi.ac.uk

Formation of a Tetrahedral Intermediate: This attack results in the formation of a noncovalent, tetrahedral intermediate. wikipedia.orgebi.ac.uk

Phosphate Elimination: The residue that initially donated a proton (e.g., Glu-341) now acts as a base, abstracting a proton from C3, which initiates the collapse of the intermediate and the elimination of the inorganic phosphate group. ebi.ac.uk This results in the formation of the final product, 5-enolpyruvylthis compound (EPSP). wikipedia.org

Structural Biology and Active Site Characteristics of EPSPS

EPSPS is a monomeric enzyme comprised of two distinct domains connected by flexible strands that act as a hinge. wikipedia.org These two domains, each made of three βαβαββ-folding units, create an active site in the interdomain cleft. researchgate.netpnas.org Upon substrate binding, the enzyme undergoes a significant conformational change, where the two domains clamp down around the substrates in a closed conformation. wikipedia.orgpnas.orgrcsb.orgproteopedia.org

EPSPS enzymes are categorized into classes based on their sensitivity to the herbicide glyphosate (B1671968). wikipedia.org

Class I EPSPS: Found in plants and some bacteria, these are sensitive to glyphosate. wikipedia.orgnih.gov

Class II EPSPS: Found in other bacteria, these are naturally resistant to glyphosate. wikipedia.orgnih.gov

Other Classes: More recently, additional classes such as Class IV have been identified, which show intrinsic high tolerance to glyphosate. acs.org

The active site is formed by residues from both domains. X-ray crystallography has revealed key residues involved in binding S3P and PEP. pnas.orgrcsb.org In E. coli EPSPS, the 5-hydroxyl group of S3P interacts with Asp-313 and Lys-22, with Asp-313 likely acting as the proton acceptor to initiate the reaction. pnas.org The binding of S3P first creates an accumulation of positive charges that facilitates the subsequent binding of PEP. researchgate.net

Table 2: Structural Characteristics of EPSPS

FeatureDescriptionReference(s)
Overall Structure Monomeric, two-domain enzyme connected by a hinge. wikipedia.org
Domain Composition Each domain consists of three βαβαββ-folding units. researchgate.netpnas.org
Active Site Location Located in the cleft between the two domains. pnas.orgrcsb.orgproteopedia.org
Conformational Change Undergoes a significant "clamping" motion from an open to a closed state upon substrate binding. wikipedia.orgrcsb.orgproteopedia.org
Classification Divided into classes (e.g., Class I, II, IV) based on glyphosate sensitivity. wikipedia.orgnih.govacs.org

Substrate Recognition, Transition State Analogs, and Conformational Changes in EPSPS Catalysis

The enzyme 5-enolpyruvylthis compound synthase (EPSPS) catalyzes the reaction between this compound (S3P) and phosphoenolpyruvate (PEP), forming 5-enolpyruvylthis compound (EPSP) and inorganic phosphate. proteopedia.org This reaction is a critical step in the shikimate pathway.

Substrate Recognition: The binding of substrates to EPSPS is a highly ordered process. S3P is the first substrate to bind to the enzyme. researchgate.net This initial binding event is crucial as it induces a conformational change in the enzyme, creating the binding site for the second substrate, PEP. acs.org The N-terminal domain of EPSP synthase is primarily responsible for the binding of S3P, contributing most of the free energy for this interaction. nih.gov Isothermal titration calorimetry has been instrumental in determining the binding constants (Kd) for these interactions, confirming a tight binding for S3P. oup.com

Conformational Changes: EPSPS is composed of two domains connected by a flexible hinge region. proteopedia.org Upon the binding of S3P, the enzyme undergoes a significant conformational change, shifting from an "open" to a "closed" state. wikipedia.orgrsc.org This "clamping" motion encloses the substrate within the active site, which is located in the cleft between the two domains. proteopedia.orgresearchgate.net This induced-fit mechanism properly positions the substrates for catalysis and shields the active site from the solvent. wikipedia.orgrsc.org The binding of both S3P and the inhibitor glyphosate leads to a pronounced stabilization of this closed conformation, making the enzyme more resistant to proteolytic degradation. wikipedia.orgresearchgate.net

Transition State Analogs: The herbicidal molecule glyphosate acts as a potent inhibitor of EPSPS by functioning as a transition state analog. proteopedia.org It specifically inhibits the enzyme by binding to the EPSPS-S3P complex, acting as a competitive inhibitor with respect to PEP. proteopedia.orgacs.org Glyphosate mimics the tetrahedral intermediate formed during the reaction, binding more tightly to the enzyme-S3P complex than PEP itself. proteopedia.orgacs.org This strong binding effectively blocks the active site, shutting down the shikimate pathway and leading to a deficiency in essential aromatic amino acids. proteopedia.org The interaction of glyphosate with EPSPS is synergistic with S3P binding; the affinity of glyphosate for the free enzyme is significantly weaker than for the EPSPS-S3P complex. oup.com

The catalytic mechanism of EPSPS involves the formation of a tetrahedral intermediate. nih.gov The reaction proceeds through a C-O bond cleavage of PEP, which is an unusual mechanism for a PEP-utilizing enzyme. researchgate.net Kinetic studies have confirmed the existence and kinetic competence of this intermediate. annualreviews.org

Interconnections with Other Shikimate Pathway Enzymes

The synthesis and subsequent conversion of this compound are integral parts of the seven-step shikimate pathway, a metabolic route absent in mammals, making it an attractive target for herbicides and antimicrobial agents. wikipedia.organnualreviews.org

Upstream Metabolic Flow Leading to Shikimate

The shikimate pathway begins with the condensation of two central metabolites: phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate pathway. oup.comnih.gov This initial reaction is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS) to produce 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). annualreviews.orgnih.gov

The pathway then proceeds through the following key enzymatic steps to generate shikimate:

3-dehydroquinate (B1236863) synthase (DHQS) converts DAHP to 3-dehydroquinate (DHQ). wikipedia.orgnih.gov

3-dehydroquinate dehydratase (DHQD) catalyzes the dehydration of DHQ to form 3-dehydroshikimate (DHS). nih.gov

Shikimate dehydrogenase (SDH) reduces DHS to produce shikimate. nih.gov In plants, the DHQD and SDH activities are often carried out by a bifunctional enzyme. nih.govnih.gov

Finally, shikimate kinase (SK) phosphorylates shikimate at the 3-hydroxyl group, using ATP as the phosphate donor, to yield this compound. wikipedia.orgfrontiersin.org This positions S3P as the substrate for the subsequent reaction catalyzed by EPSPS.

Downstream Conversion of 5-Enolpyruvylthis compound to Chorismate

The final step in the common shikimate pathway is the conversion of 5-enolpyruvylthis compound (EPSP) to chorismate. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme chorismate synthase (CS) . proteopedia.orgnih.gov

The reaction mechanism of chorismate synthase is a 1,4-anti-elimination of the phosphate group from C3 and a proton from C6 of EPSP. nih.govresearchgate.net Although this is not a net redox reaction, the enzyme has an absolute requirement for a reduced flavin mononucleotide (FMNH₂) as a cofactor. nih.govnih.gov The reduced flavin is thought to act as a transient electron donor to the substrate, facilitating the cleavage of the C-O phosphate bond. acs.orgnih.gov In fungi, chorismate synthase is a bifunctional enzyme that can reduce its own FMN cofactor, whereas in bacteria and plants, it relies on a separate reductase enzyme. nih.govwikipedia.org

Chorismate is the crucial branch-point metabolite from which the biosynthesis of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as other important aromatic compounds, diverges. wikipedia.orgrsc.orgfrontiersin.org

Regulation of Shikimate 3 Phosphate Metabolism

Transcriptional and Translational Control of Shikimate Pathway Enzyme Gene Expression

The expression of genes encoding the enzymes of the shikimate pathway is a critical control point. Cells modulate the transcription and translation of these genes in response to various developmental cues and environmental signals, ensuring that the enzymatic machinery is available when needed.

The expression levels of key enzymes such as shikimate kinase (SK) and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) are dynamically regulated. In Petunia hybrida, silencing of the PhSK gene led to a significant downregulation in the expression of both its upstream gene, PhDHQ/SDH, and its downstream gene, PhEPSPS1, suggesting a feedback mechanism at the gene expression level within the shikimate pathway. nih.gov Studies in Baphicacanthus cusia have shown that the expression of the shikimate kinase gene, BcSK, is significantly influenced by abiotic stressors. nih.gov For instance, exposure to methyl jasmonate (MeJA), abscisic acid (ABA), and ultraviolet (UV) radiation leads to notable changes in BcSK transcript levels. nih.gov The gene also exhibits tissue-specific expression, with the highest levels found in flowers. nih.gov

Similarly, the expression of the EPSPS gene is subject to regulation. In glyphosate-resistant goosegrass (Eleusine indica), the overexpression of EPSPS is a key resistance mechanism. sciengine.com Transcriptomic analysis revealed that glyphosate (B1671968) treatment altered the expression of thousands of unigenes in the resistant plants compared to susceptible ones. sciengine.com Notably, the expression of shikimate kinase was also up-regulated in conjunction with EPSPS, indicating a coordinated transcriptional response within the pathway. sciengine.com In cotton, the expression of EPSPS family members shows tissue-specificity and responds significantly to abiotic stresses. nih.gov

Table 1: Observed Changes in Gene Expression for Shikimate Kinase (SK) and EPSPS

Gene Organism Condition/Tissue Observed Expression Change
PhSK Petunia hybrida Gene silencing of PhSK Downregulation of PhDHQ/SDH and PhEPSPS1
BcSK Baphicacanthus cusia Flowers Predominantly expressed
BcSK Baphicacanthus cusia Methyl Jasmonate (MeJA) treatment Significantly altered
BcSK Baphicacanthus cusia Abscisic Acid (ABA) treatment Significantly altered
BcSK Baphicacanthus cusia Ultraviolet (UV) radiation Significantly altered
EPSPS Eleusine indica (glyphosate-resistant) Glyphosate treatment Overexpression
SK Eleusine indica (glyphosate-resistant) Glyphosate treatment Upregulation
GhEPSPS3, GhEPSPS4 Gossypium hirsutum (Cotton) Herbicide spraying Significantly upregulated

The transcriptional regulation of shikimate pathway genes is controlled by cis-acting regulatory elements within their promoter regions and the transcription factors that bind to them. Analysis of the promoter sequences of EPSPS and BAR gene families in cotton has identified various cis-elements related to growth and development, stress responses, and hormone signaling. nih.gov This indicates that a complex network of factors can influence the expression of these genes.

In glyphosate-resistant Eleusine indica, an alteration in the 5´-untranslated region (UTR) pyrimidine (B1678525) (Py)-rich stretch element of the EPSPS gene is implicated in the regulation of its expression. sciengine.com Further investigation identified several transcription factors likely involved in this regulation, including ARF2, ARF8, and BPC6. sciengine.com Yeast one-hybrid assays have demonstrated that ARF8 and BPC6 can bind to the wild-type 5´-UTR Py-rich stretch element of EPSPS but not a mutated version, suggesting a direct role in transcriptional control. sciengine.com In Arabidopsis, transcription factors such as SlMYB12 have been shown to regulate genes encoding enzymes of the shikimate pathway, providing a link between primary and secondary metabolism. researchgate.net

Allosteric Regulation and Feedback Inhibition Mechanisms in Shikimate Pathway Enzymes

Beyond transcriptional control, the activity of the shikimate pathway enzymes is finely tuned by the molecules they produce. Allosteric regulation and feedback inhibition provide a rapid and direct means of controlling metabolic flux in response to changing cellular concentrations of key metabolites.

The primary point of allosteric regulation in the shikimate pathway occurs at the first committed step, which is catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). researchgate.netnih.gov In many microorganisms, this enzyme is subject to feedback inhibition by the final end-products of the pathway: phenylalanine, tyrosine, and tryptophan. nih.gov For example, Escherichia coli possesses three DAHPS isoenzymes, each allosterically inhibited by one of the three aromatic amino acids. nih.gov

In plants, the regulation of DAHPS is more complex. While it was initially thought that plant DAHPS is not significantly controlled allosterically, recent studies have shown that certain isoforms are indeed inhibited by aromatic compounds. nih.govresearchgate.net In Arabidopsis thaliana, the AtDHS2 isoform is inhibited by tyrosine and tryptophan, whereas AtDHS1 and AtDHS3 are not. nih.gov Furthermore, intermediates from downstream pathways, such as chorismate and caffeate, have been found to strongly inhibit all Arabidopsis DAHPS isoforms, indicating a multi-layered feedback control system. nih.gov

Table 2: Allosteric Regulation of Shikimate Pathway Enzymes

Enzyme Organism Allosteric Effector(s) Effect
DAHPS (AroG) Escherichia coli Phenylalanine Inhibition
DAHPS (AroF) Escherichia coli Tyrosine Inhibition
DAHPS (AroH) Escherichia coli Tryptophan Inhibition
AtDHS1/AtDHS3 Arabidopsis thaliana Chorismate, Caffeate Inhibition
AtDHS2 Arabidopsis thaliana Tyrosine, Tryptophan, Chorismate, Caffeate Inhibition
Shikimate Kinase Mycobacterium tuberculosis Benzothiazole derivatives Allosteric Inhibition
SaSK Staphylococcus aureus Benzimidazole derivatives Competitive inhibition (vs. ATP)

Post-Translational Modifications and Proteostatic Regulation of Shikimate Pathway Enzymes

The final layer of regulation involves modifications to the enzymes after their synthesis, which can alter their activity, stability, or localization. Post-translational modifications (PTMs) and proteostatic mechanisms ensure that the levels of active enzymes are precisely maintained.

In plants, the stability of shikimate pathway enzymes is controlled through proteolysis. The Clp protease system, located in the plastids, has been implicated in the turnover of these enzymes. sciengine.com For example, the first enzyme of the pathway, DAHPS, is recognized by the Clp protease system, and Clp-regulated proteolysis is thought to be a mechanism for controlling the activity of the entire pathway. sciengine.com Studies involving the exposure of Arabidopsis thaliana to fungal volatile compounds have shown that this can lead to a downregulation of the Clp protease system and an upregulation of plastidial chaperonins. sciengine.commdpi.com This shift results in an increased accumulation and stability of Clp protease clients, including enzymes of the shikimate pathway. nih.gov

Another significant post-translational regulatory mechanism is redox regulation. The activity of some shikimate pathway enzymes can be modulated by the redox state of the cell, often through the reversible oxidation of cysteine residues. frontiersin.org For instance, the main regulatory enzymes of the pathway, DHS1 and DHS2, can be redox-activated by thioredoxins. frontiersin.org This links the activity of the shikimate pathway to the photosynthetic activity of the cell, which generates the reducing power carried by thioredoxins. frontiersin.org This redox signaling provides a mechanism for coordinating the synthesis of aromatic compounds with the availability of carbon and energy from photosynthesis.

Redox Regulation of Enzyme Activity

The activities of several enzymes within the chloroplast, the site of the shikimate pathway in plants, are modulated by the redox state of the cell, which is closely linked to photosynthetic activity. This regulation ensures that carbon flux into biosynthetic pathways is coordinated with the availability of energy and reducing power from photosynthesis. While direct redox regulation of shikimate kinase and EPSP synthase is an area of ongoing research, the principles of redox control observed for other pathway enzymes provide a framework for understanding how the metabolism of this compound might be influenced.

Redox regulation is often mediated by small, redox-active proteins called thioredoxins. mdpi.com These proteins contain a conserved Cys-Gly-Pro-Cys active site that can exist in a reduced dithiol or an oxidized disulfide state. nih.gov In the light, photosynthetically reduced ferredoxin activates ferredoxin-thioredoxin reductase, which in turn reduces thioredoxins. These reduced thioredoxins can then cleave disulfide bonds in target enzymes, leading to conformational changes that alter their catalytic activity.

A prime example of redox regulation in the broader shikimate pathway is the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS). Plant DAHPS activity has been shown to require reducing agents, with thioredoxin f being a likely physiological mediator of this photosynthetic redox power in chloroplasts. royalsocietypublishing.org This mechanism likely serves to enhance DAHPS activity under light conditions when photosynthesis is active and carbon precursors are abundant, and to down-regulate it in the dark. royalsocietypublishing.org

While direct evidence for the thioredoxin-mediated regulation of shikimate kinase and EPSP synthase is not as established, the presence of conserved cysteine residues in these enzymes suggests the potential for redox control. For instance, studies on shikimate kinase from Erwinia chrysanthemi have identified a cysteine residue near the enzyme's P-loop, a region critical for ATP binding. nih.gov Modification of such cysteine residues through oxidation could potentially alter the enzyme's affinity for its substrates and thus modulate its activity in response to cellular redox changes. Cysteine residues are highly susceptible to various oxidative modifications, acting as "redox sensors" that can reversibly or irreversibly alter protein function. nih.govnih.gov The redox state of these critical thiols can influence protein structure, catalytic activity, and interactions with other molecules. nih.gov

The following table summarizes key aspects of redox regulation in the context of the shikimate pathway.

Regulatory MoleculeTarget Enzyme (Example)Mechanism of ActionPhysiological Significance
Thioredoxin 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS)Reduction of disulfide bonds, leading to enzyme activation.Couples pathway activity with photosynthetic output, ensuring carbon flux when energy is available. royalsocietypublishing.org
Redox-sensitive Cysteines Potential in Shikimate Kinase and EPSP SynthaseReversible oxidation/reduction of thiol groups can alter protein conformation and catalytic activity. nih.govnih.govMay provide a mechanism to fine-tune enzyme activity in response to cellular redox balance.

Proteolysis and Enzyme Turnover

In addition to the rapid control of enzyme activity, the levels of shikimate pathway enzymes are regulated through controlled protein degradation, or proteolysis. This process is crucial for removing damaged or misfolded proteins and for adjusting the metabolic capacity of the pathway in response to developmental and environmental cues. In chloroplasts, the primary machinery for protein turnover is the ATP-dependent Clp protease system. portlandpress.comsavvysciencepublisher.comcas.cz

The Clp protease is a complex molecular machine composed of a proteolytic core (ClpP and ClpR subunits) and associated AAA+ (ATPases Associated with diverse cellular Activities) chaperones (e.g., ClpC, ClpD). savvysciencepublisher.comnih.govnih.gov The chaperones recognize, unfold, and translocate substrate proteins into the proteolytic chamber of the core for degradation. researchgate.net The specificity of this system is further refined by adaptor proteins, such as ClpS1, which can select substrates for degradation based on the identity of their N-terminal amino acid (the N-degron pathway). oup.comnih.gov

Several studies have implicated the Clp protease system in the turnover of shikimate pathway enzymes. Proteomic analyses of Arabidopsis thaliana mutants with impaired Clp protease function have revealed increased abundance of various stromal proteins, including enzymes involved in amino acid biosynthesis. portlandpress.comnih.gov Silencing of a Clp proteolytic subunit gene in rice has been shown to affect the shikimate metabolism pathway, suggesting that proteins within this pathway are potential substrates for Clp-mediated degradation. nih.gov This suggests that the Clp system plays a constitutive role in maintaining the homeostasis of these metabolic enzymes. portlandpress.com

While direct evidence specifically identifying shikimate kinase and EPSP synthase as substrates of the Clp protease is still emerging, the general involvement of the Clp system in the turnover of shikimate pathway enzymes is well-supported. nih.govnih.gov The degradation of these enzymes provides a mechanism for longer-term regulation of the pathway's capacity, for instance, during developmental transitions like the shift from young, rapidly growing leaves to mature leaves, or in response to changing environmental conditions. portlandpress.comnih.gov

The table below outlines the key components and functions of the chloroplast protein degradation machinery relevant to this compound metabolism.

Proteolytic SystemKey ComponentsFunctionRelevance to this compound Metabolism
Clp Protease System ClpP/R (proteolytic core), ClpC/D (chaperones), ClpS1 (adaptor)ATP-dependent degradation of stromal proteins. portlandpress.comsavvysciencepublisher.comcas.czRegulates the abundance of shikimate pathway enzymes, thereby controlling the overall flux through the pathway. nih.govnih.gov
N-degron Pathway ClpS1 adaptor proteinRecognizes and targets proteins with specific N-terminal residues for degradation. oup.comnih.govMay be involved in the selective turnover of specific shikimate pathway enzymes.

Genetic and Evolutionary Aspects of Shikimate 3 Phosphate Pathway Components

Gene Organization and Operon Structures of Shikimate Pathway Genes

The arrangement of genes encoding the seven enzymes of the shikimate pathway varies significantly among prokaryotes, fungi, and plants. In bacteria, such as Escherichia coli, the genes (often designated as aro genes) typically exist as separate, monofunctional units, although they can be organized into operons, allowing for coordinated regulation of the pathway. nih.gov In contrast, eukaryotes display a strong tendency towards gene fusion events, resulting in multifunctional enzymes that catalyze several steps of the pathway. nih.govnih.gov

The organization of shikimate pathway enzymes provides a clear example of the evolutionary divergence between different biological kingdoms. oup.com

Bacteria: In most prokaryotes, each of the seven enzymatic steps is catalyzed by a distinct, monofunctional protein. nih.govnih.gov This modular organization allows for flexibility in regulation and evolution.

Fungi: Ascomycete fungi and some protists feature a striking example of gene fusion in the AROM complex. nih.govresearchgate.net This large, pentafunctional polypeptide catalyzes the five central steps of the shikimate pathway (steps 2 through 6), from 3-dehydroquinate (B1236863) synthase to 5-enolpyruvylshikimate-3-phosphate synthase. researchgate.netnih.gov The AROM polypeptide forms a homodimer, creating a metabolic machine with ten enzymatic domains. nih.govspringernature.com This architecture is thought to enhance catalytic efficiency, although studies suggest that simple colocalization of active sites may not be sufficient to significantly improve metabolic throughput. nih.gov The AROM complex is also described as "leaky," meaning pathway intermediates can be used for the biosynthesis of other specialized metabolites. nih.govresearchgate.net

Plants: Plants exhibit an intermediate strategy. While most of their shikimate pathway enzymes are monofunctional, steps three and four are catalyzed by a single bifunctional enzyme, 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SHD). nih.govnih.govoup.com This enzyme converts 3-dehydroquinate to shikimate in two sequential reactions. oup.comnih.gov The fusion of these two activities is believed to facilitate the channeling of the intermediate, 3-dehydroshikimate. nih.gov

Organism GroupEnzyme OrganizationKey Example(s)
BacteriaPrimarily Monofunctional EnzymesSeparate aro genes in E. coli
Fungi (Ascomycetes)Pentafunctional PolypeptideAROM complex (catalyzes steps 2-6)
PlantsMostly Monofunctional with one Bifunctional EnzymeBifunctional 3-dehydroquinate dehydratase/shikimate dehydrogenase (DHD/SHD; steps 3-4)

Comparative Genomics of this compound Related Genes Across Biological Domains

Comparative genomic analyses reveal that the shikimate pathway is a metabolic feature of prokaryotes, archaea, fungi, algae, and plants, but is absent in animals. nih.govnih.gov This absence makes the pathway an excellent target for herbicides and antimicrobial agents. nih.govnih.gov While the core pathway is conserved, the genes encoding the enzymes show significant diversity in their origins and structures.

In bacteria, the pathway is nearly ubiquitous among free-living species. nih.gov However, a surprising number of host-associated bacteria have incomplete pathways, suggesting they acquire aromatic compounds directly from their host. nih.gov Archaea often appear to lack genes for one or two enzymes, particularly DAHP synthase and shikimate kinase, which may be due to highly divergent sequences or replacement by non-orthologous enzymes. nih.gov

In eukaryotes, two distinct evolutionary paths are evident. Fungi and apicomplexan parasites like Toxoplasma gondii possess the pentafunctional AROM gene, suggesting this fusion was an ancient eukaryotic innovation. nih.govnih.gov Conversely, the plant lineage (Viridiplantae and red algae) acquired a suite of prokaryotic-like, monofunctional genes to construct their pathway. nih.govnih.gov

Mutational Analysis and Enzyme Variants

Mutational analysis has been crucial for understanding the structure-function relationships of shikimate pathway enzymes and for identifying variants with altered properties. Much of this research has focused on EPSPS due to its agricultural importance as the target of glyphosate (B1671968). nih.gov

Studies involving site-directed mutagenesis have identified key catalytic residues. For instance, in Mycobacterium smegmatis EPSPS, the residues R134 and E321 were shown to be essential for catalytic activity. nih.gov The inhibition of EPSPS by glyphosate depletes the cell of essential aromatic compounds, leading to cell death. researchgate.net However, bacteria and plants can evolve resistance through mutations in the EPSPS gene that reduce the binding affinity of glyphosate without completely abolishing enzyme function. researchgate.net

Shikimate 3 Phosphate in Diverse Biological Systems

Shikimate-3-Phosphate in Plant Metabolism and Development

This compound is a pivotal intermediate in the shikimate pathway, a central metabolic route in plants that channels carbon from primary metabolism into the biosynthesis of a vast array of aromatic compounds essential for growth, development, and survival. This pathway is responsible for the de novo synthesis of the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan, which are not only fundamental building blocks for protein synthesis but also precursors to a multitude of secondary metabolites. The significance of this pathway is underscored by estimates that more than 30% of all fixed carbon in plants is directed through it.

In higher plants, the biosynthesis of this compound, along with the other reactions of the shikimate pathway, is predominantly localized within the chloroplasts. nih.govnih.gov Evidence from studies on various plant species, including peas (Pisum sativum), has demonstrated the presence of all the common shikimate-pathway enzymes within intact chloroplasts and root plastids. nih.gov These enzymes are synthesized in the cytoplasm as precursor proteins containing an amino-terminal transit peptide that directs their post-translational import into the chloroplasts. nih.govpnas.org Once inside the chloroplast, the transit peptide is cleaved, yielding the mature, catalytically active enzyme. nih.govpnas.org

This compartmentalization within the chloroplast is crucial for integrating the shikimate pathway with other primary metabolic processes that occur in this organelle, such as the synthesis of its precursors. The localization of the pathway in plastids ensures a concentrated pool of enzymes and intermediates, facilitating efficient metabolic flux towards the synthesis of aromatic compounds.

EnzymeSubcellular LocalizationEvidence
3-deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS)ChloroplastsAssociated with intact density-gradient-purified chloroplasts. nih.gov
3-dehydroquinate (B1236863) synthase (DHQS)ChloroplastsDetected in stromal preparations from washed chloroplasts. nih.gov
3-dehydroquinate dehydrataseChloroplastsPresent in intact chloroplasts and root plastids. nih.gov
Shikimate dehydrogenaseChloroplastsPresent in intact chloroplasts and root plastids. nih.gov
Shikimate kinaseChloroplastsDetected in stromal preparations from washed chloroplasts. nih.gov
5-enolpyruvylshikimate 3-phosphate (EPSP) synthaseChloroplastsPredominantly chloroplastic in young seedling shoots. nih.govnih.govpnas.org
Chorismate synthaseChloroplastsLocalized to plastids. nih.gov

The shikimate pathway is intricately integrated with primary plant metabolism, serving as a major conduit for carbon flow from carbohydrate breakdown to the synthesis of aromatic compounds. nih.gov The pathway commences with the condensation of two key precursors derived from central carbon metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose 4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govbioone.org This initial step, catalyzed by 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase (DAHPS), represents a critical branch point that diverts a significant portion of fixed carbon into the shikimate pathway. nih.govbioone.org

The activity of DAHPS is a key regulatory point, influencing the competition for PEP and E4P between the shikimate pathway and other primary metabolic routes like glycolysis and the pentose phosphate pathway. bioone.org The substantial amount of carbon that flows through this pathway highlights its importance in plant metabolism, with estimates suggesting that it can account for a large percentage of the total carbon fixed by the plant. frontiersin.org This significant carbon flux is necessary to support the synthesis of not only the essential aromatic amino acids but also the abundant secondary metabolites derived from them. nih.govfrontiersin.org

Precursor MetaboliteOriginating PathwayRole in Shikimate Pathway
Phosphoenolpyruvate (PEP)GlycolysisOne of the two initial substrates for the first reaction. nih.govbioone.org
Erythrose 4-phosphate (E4P)Pentose Phosphate PathwayThe second initial substrate for the first reaction. nih.govbioone.org

The shikimate pathway is a foundational route for the biosynthesis of a vast and diverse array of plant secondary metabolites. bioone.orgfrontiersin.org The end product of the main pathway, chorismate, serves as a critical branch-point intermediate, leading to the synthesis of the three aromatic amino acids. bioone.org These amino acids, in turn, are the precursors for a wide range of secondary metabolites with crucial functions in plant biology. frontiersin.org

L-phenylalanine is a precursor to flavonoids, a large class of polyphenolic compounds involved in pigmentation, UV protection, and defense. It is also the building block for lignin, a complex polymer that provides structural support to the plant cell wall and is one of the most abundant organic polymers on Earth. nih.govfrontiersin.org L-tryptophan is the precursor to the plant hormone auxin, which plays a central role in regulating plant growth and development. nih.gov Additionally, the shikimate pathway is involved in the synthesis of other important compounds such as tannins, alkaloids, and the defense-related hormone salicylic (B10762653) acid. nih.govfrontiersin.org The intermediates of the shikimate pathway itself can also be shunted into secondary metabolism; for example, 3-dehydroshikimic acid is a precursor to gallic acid, a component of hydrolysable tannins. nih.gov

Aromatic Amino Acid PrecursorDerived Secondary Metabolites
L-PhenylalanineFlavonoids, Lignin, Tannins, Benzenoids
L-TyrosineAlkaloids, Tocopherols (Vitamin E), Betalains
L-TryptophanAuxin, Indole Glucosinolates, Phytoalexins

The shikimate pathway plays a significant role in how plants respond to both biotic and abiotic stresses and is also implicated in the regulation of programmed cell death (PCD). nih.govplu.mxbiodragon.net Many of the secondary metabolites derived from this pathway, such as flavonoids and phenolic compounds, have protective functions against various environmental challenges, including UV radiation, pathogen attack, and herbivory. frontiersin.org

Recent research has uncovered a more direct link between the shikimate pathway and PCD, a genetically controlled process of cell suicide that is essential for development and defense. nih.govplu.mxbiodragon.net Studies in Arabidopsis have shown that the accumulation of an intermediate of the pathway, shikimate, can promote PCD. nih.govplu.mxbiodragon.net In a lesion-mimic mutant, a dramatic increase in shikimate levels was observed to coincide with the formation of spontaneous lesions, a hallmark of PCD. nih.govplu.mxbiodragon.net Furthermore, the application of exogenous shikimate was found to induce cell death. nih.govplu.mxbiodragon.net This suggests that the regulation of metabolic flux through the shikimate pathway is critical for controlling cell life and death decisions in plants, particularly in the context of stress responses and immunity. nih.govplu.mxbiodragon.net

This compound in Microbial Physiology and Essentiality

The shikimate pathway, and by extension its intermediate this compound, is a cornerstone of metabolism in a wide range of microorganisms, including bacteria and fungi. wikipedia.orgnih.gov This pathway provides these organisms with the essential aromatic amino acids necessary for protein synthesis and the production of other vital aromatic compounds. nih.gov

The shikimate pathway is indispensable for the survival of many bacteria and fungi because, unlike animals, they cannot obtain aromatic amino acids from their diet and must synthesize them de novo. wikipedia.orgnih.govwikipedia.org This metabolic pathway is the sole route for the biosynthesis of L-phenylalanine, L-tyrosine, and L-tryptophan in these organisms. wikipedia.orgnih.gov Consequently, the enzymes of the shikimate pathway, including those involved in the production and consumption of this compound, are essential for their growth and viability.

The absolute requirement for this pathway in many pathogenic bacteria and fungi has made it an attractive target for the development of antimicrobial agents. nih.gov By inhibiting one of the enzymes in this pathway, it is possible to starve the microorganism of essential aromatic compounds, leading to a cessation of growth and eventual death. The fact that this pathway is absent in mammals, including humans, means that inhibitors of the shikimate pathway can be designed to be selectively toxic to microorganisms with minimal side effects in the host. nih.govresearchgate.net The widely used herbicide glyphosate (B1671968), for instance, targets the enzyme 5-enolpyruvylthis compound synthase (EPSPS), which utilizes this compound as a substrate, effectively blocking the pathway in plants and some microorganisms. wikipedia.orgresearchgate.net

Organism GroupPresence of Shikimate PathwayEssentialityRationale
BacteriaPresentEssentialRequired for de novo synthesis of aromatic amino acids and other essential aromatic compounds. wikipedia.orgnih.gov
FungiPresentEssentialNecessary for the production of aromatic amino acids for protein synthesis and other metabolic functions. wikipedia.orgnih.gov
AnimalsAbsentNot ApplicableAromatic amino acids are obtained from the diet. wikipedia.orgwikipedia.org

This compound as a Target in Antimicrobial Research (mechanistic studies)

The essential nature of the shikimate pathway in various pathogens, coupled with its absence in humans, makes its enzymes prime targets for the development of novel antimicrobial drugs. ebi.ac.ukresearchgate.net The enzymes that catalyze the formation and consumption of this compound, namely shikimate kinase and 5-enolpyruvylthis compound (EPSP) synthase, have been subjects of intensive mechanistic and inhibition studies.

Shikimate Kinase Inhibitors: Shikimate kinase catalyzes the phosphorylation of shikimate to form this compound. Inhibitors of this enzyme can disrupt the entire pathway, leading to a deficiency in essential aromatic amino acids and ultimately inhibiting microbial growth. nih.gov These inhibitors typically function through competitive or non-competitive mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the natural substrate, shikimate, from binding. Non-competitive inhibitors bind to an allosteric site, inducing a conformational change that reduces the enzyme's activity. nih.gov A variety of chemical scaffolds, including benzothiazoles, oxadiazoles, and chalcones, have been investigated as potential shikimate kinase inhibitors. mdpi.com

EPSP Synthase Inhibitors: EPSP synthase catalyzes the reaction between this compound and phosphoenolpyruvate (PEP) to form 5-enolpyruvylthis compound. The most well-known inhibitor of this enzyme is glyphosate, the active ingredient in the herbicide Roundup. wikipedia.org Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate. wikipedia.org It binds to the EPSP synthase-shikimate-3-phosphate complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP. wikipedia.org

(6S)-6-Fluoroshikimate: This compound is a notable example of a mechanism-based inhibitor. It is converted by the enzymes of the shikimate pathway into 2-fluorochorismate, which then acts as an irreversible inhibitor of 4-amino-4-deoxychorismate synthase, an enzyme downstream of the main pathway that is involved in folate biosynthesis. nih.gov

The following table provides a summary of selected antimicrobial compounds that target enzymes related to this compound, along with their mechanisms of action.

InhibitorTarget EnzymeMechanism of Action
Glyphosate 5-enolpyruvylthis compound (EPSP) synthaseCompetitive inhibitor with respect to phosphoenolpyruvate (PEP), mimicking the reaction's transition state. wikipedia.org
(6S)-6-Fluoroshikimate 4-amino-4-deoxychorismate synthase (downstream enzyme)Converted to 2-fluorochorismate, which acts as an irreversible inhibitor. nih.gov
Benzothiazole derivatives Shikimate KinaseBind to the active site, acting as competitive inhibitors. mdpi.com
Oxadiazole derivatives Shikimate KinaseInhibit enzyme activity, with specific mechanisms varying based on the derivative. mdpi.com
Chalcone derivatives Shikimate KinaseAct as inhibitors, with the potential for both competitive and non-competitive interactions. mdpi.com

Role of this compound Pathway in Microbial Metabolite Production

The shikimate pathway is a rich source of precursor molecules for a vast array of commercially valuable microbial metabolites, including aromatic amino acids, vitamins, and a diverse range of secondary metabolites with pharmaceutical applications. nih.govresearchgate.net Metabolic engineering of this pathway in microorganisms like Escherichia coli and Saccharomyces cerevisiae has been extensively explored to enhance the production of these valuable compounds. nih.govresearchgate.net

Aromatic Amino Acids and Derivatives: The primary outputs of the shikimate pathway are the aromatic amino acids L-phenylalanine, L-tyrosine, and L-tryptophan. These are not only essential building blocks for proteins but also serve as precursors for a multitude of other compounds. For instance, L-phenylalanine is a precursor for flavonoids and stilbenes, while L-tyrosine is a precursor for pigments and certain alkaloids.

Shikimic Acid: Shikimic acid itself is a valuable chiral precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu). wikipedia.org Metabolic engineering strategies in E. coli have focused on blocking the pathway downstream of shikimic acid to promote its accumulation.

Other Valuable Metabolites: Beyond the direct products and intermediates, the shikimate pathway provides the building blocks for a wide range of other valuable compounds. These include:

Muconic acid: A precursor for the production of plastics like nylon.

para-Hydroxybenzoic acid (pHBA): Used in the synthesis of parabens, which are common preservatives in cosmetics and pharmaceuticals.

Glycopeptide antibiotics: A class of antibiotics where the aromatic residues are derived from the shikimate pathway.

Flavonoids: A diverse group of plant secondary metabolites with antioxidant and other health-promoting properties.

Cannabinoids: While naturally produced in plants, microbial production of cannabinoids is being explored by engineering pathways that utilize precursors derived from the shikimate pathway.

Metabolic engineering strategies to enhance the production of these metabolites often involve:

Use of feedback-resistant enzyme variants: The first enzyme of the shikimate pathway, DAHP synthase, is often subject to feedback inhibition by the final aromatic amino acid products. Using mutant versions of this enzyme that are resistant to this feedback can significantly increase pathway flux.

Blocking competing pathways: Deleting genes for enzymes that divert intermediates away from the desired product can channel more carbon through the target pathway.

The following table summarizes some examples of microbial metabolites produced via the shikimate pathway and the corresponding engineered microbial strains.

MetaboliteMicrobial StrainKey Engineering StrategiesTiter/Yield
Shikimic Acid Escherichia coliInactivation of shikimate kinases (aroK, aroL) to block further conversion.Not specified in provided context
cis,cis-Muconic acid Escherichia coliOverexpression of a feedback-resistant DAHP synthase (aroFfbr) and deletion of the gene for shikimate dehydrogenase (aroE). frontiersin.org36.8 g/L frontiersin.org
para-Hydroxybenzoic acid (pHBA) Klebsiella pneumoniaeIntroduction of the E. coli chorismate lyase gene (ubiC). nih.gov120 mg/L nih.gov
Balhimycin (B1255283) (a glycopeptide antibiotic) Amycolatopsis balhimycinaOverexpression of the DAHP synthase gene (dahpsec) from the balhimycin biosynthetic gene cluster.>4-fold increase in yield
L-Tyrosine Escherichia coliParallel metabolic pathway engineering (PMPE) to separate glucose and xylose metabolism. nih.gov64% of theoretical yield nih.gov
Δ⁹-Tetrahydrocannabiorcolic acid Saccharomyces cerevisiaeOverexpression of a fungal pathway for 2,4-dihydroxy-6-alkyl-benzoic acids and downstream enzymes. nih.gov~16 mg/L nih.gov

Biotechnological Applications and Metabolic Engineering of the Shikimate 3 Phosphate Pathway

Engineering of Shikimate-3-Phosphate Pathway for Aromatic Compound Production

Metabolic engineering of the shikimate pathway aims to enhance the production of aromatic compounds by increasing the carbon flux towards and through this metabolic route. frontiersin.org This involves a multi-pronged approach that includes enhancing the supply of precursor molecules, fine-tuning the expression of key enzymes, and utilizing advanced techniques like directed evolution and metabolic flux analysis to optimize the entire pathway. nih.govnih.gov

A critical factor in augmenting the flux through the shikimate pathway is the availability of its initial precursors: phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com PEP is a key intermediate in glycolysis, while E4P is derived from the pentose (B10789219) phosphate (B84403) pathway. mdpi.com Various strategies have been developed to increase the intracellular pools of these essential precursors.

One common approach to enhance PEP availability is to modify the glucose uptake system in microorganisms like Escherichia coli. nih.gov The native phosphotransferase system (PTS) consumes one molecule of PEP for each molecule of glucose transported into the cell. nih.gov By inactivating the PTS and replacing it with a non-PEP-dependent transport system, such as one utilizing a glucose facilitator and glucokinase, the PEP pool available for the shikimate pathway can be significantly increased. nih.govnih.gov Additionally, knocking out genes encoding pyruvate kinases, which convert PEP to pyruvate, has been shown to further boost PEP availability. nih.gov

To increase the supply of E4P, a common strategy is the overexpression of the enzyme transketolase, encoded by the tktA gene. frontiersin.orgmdpi.com Transketolase plays a key role in the non-oxidative pentose phosphate pathway, and its overexpression can enhance the carbon flux towards E4P. nih.gov Another strategy involves the overexpression of the zwf gene, which encodes glucose-6-phosphate dehydrogenase, the first enzyme in the pentose phosphate pathway, though its effect on E4P levels can be less pronounced. nih.govmdpi.com A balanced supply of both PEP and E4P is crucial for maximizing the entry of carbon into the shikimate pathway. nih.gov

Shikimate kinase and 5-enolpyruvylthis compound synthase (EPSPS) are two sequential enzymes that act on shikimate and its phosphorylated derivative, this compound. Their regulation is pivotal for controlling the flux towards downstream aromatic compounds. Overexpression of these enzymes is a common strategy to pull the metabolic flux through the latter part of the shikimate pathway. For instance, in Saccharomyces cerevisiae, overexpression of aroL, the gene encoding shikimate kinase, was identified as a key step to significantly improve the production of aromatic compounds. nih.gov Similarly, in E. coli, co-overexpression of genes like aroL and aroE (encoding shikimate dehydrogenase) has been part of successful strategies to enhance the production of shikimate pathway-derived molecules. frontiersin.org

Conversely, attenuation or downregulation of shikimate kinase can be a strategic approach to accumulate shikimate, a valuable precursor for the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). nih.govnih.gov This can be achieved by deleting the genes encoding shikimate kinases (aroK and aroL in E. coli) or by using repressed mutants. mdpi.comnih.gov This strategy effectively creates a metabolic block, leading to the accumulation of shikimate. For instance, the disruption of the aroK gene in Corynebacterium glutamicum is a primary step in engineering strains for shikimate overproduction. nih.govnih.govresearchgate.net Fine-tuning the expression of these enzymes is crucial to balance the metabolic flux between cell growth and the production of the desired aromatic compound. nih.gov

Directed evolution is a powerful tool to improve the catalytic efficiency and regulatory properties of enzymes, thereby optimizing metabolic pathways. While specific examples of directed evolution targeting shikimate kinase for increased flux are not extensively documented, the principles have been successfully applied to other enzymes in the shikimate pathway, demonstrating the potential of this approach. A key target for directed evolution has been 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, the first enzyme of the pathway. pnas.org This enzyme is often subject to feedback inhibition by the final aromatic amino acid products. nih.gov Through directed evolution, feedback-resistant variants of DAHP synthase have been generated, which allows for a continuous high flux into the shikimate pathway even in the presence of high concentrations of the end products. nih.govresearchgate.netresearchgate.net These principles of directed evolution, involving iterative rounds of mutagenesis and selection, can be applied to shikimate kinase and EPSPS to enhance their catalytic activity, reduce substrate or product inhibition, and ultimately increase the metabolic flux towards and beyond this compound.

In the context of the shikimate pathway, MFA has been instrumental in understanding the distribution of carbon between glycolysis, the pentose phosphate pathway, and the TCA cycle, and how this distribution impacts the availability of PEP and E4P. nih.gov For example, MFA studies in Corynebacterium glutamicum have provided insights into the NADPH metabolism, which is essential for the shikimate pathway. researchgate.net The results from MFA can guide rational metabolic engineering strategies, such as identifying which genes to overexpress or delete to redirect carbon flux towards the shikimate pathway and enhance the production of this compound and its derivatives. nih.govrsc.org

Development of Pathway-Specific Enzyme Inhibitors Targeting this compound Metabolism (mechanistic focus)

The shikimate pathway is an attractive target for the development of antimicrobial agents and herbicides because it is essential in many microorganisms and plants but absent in mammals. nih.gov Enzymes within this pathway, particularly those involved in the metabolism of this compound, are prime targets for the design of specific inhibitors.

Shikimate kinase (SK) catalyzes the phosphorylation of shikimate to this compound, a crucial step in the pathway. mdpi.com Its essentiality and the absence of a human homolog make it an excellent target for the development of novel antibiotics. acs.orgnih.gov Rational drug design, often aided by computational methods, has been employed to develop potent and selective inhibitors of SK.

Structure-based drug design is a prominent strategy, which relies on the three-dimensional structure of the target enzyme. nih.gov By understanding the architecture of the active site and the binding modes of the natural substrates (shikimate and ATP), researchers can design molecules that bind with high affinity and specificity, thereby inhibiting the enzyme's function. acs.orgnih.gov Molecular docking and molecular dynamics simulations are powerful computational tools used to predict the binding affinity and dynamic behavior of potential inhibitors within the enzyme's active site. mdpi.comresearchgate.net

Several classes of shikimate kinase inhibitors have been designed and synthesized. These include substrate analogs that mimic shikimate, as well as compounds with diverse chemical scaffolds that interact with key residues in the active site. acs.orgnih.govresearchgate.net For example, studies on Mycobacterium tuberculosis shikimate kinase have revealed that modifying the hydroxyl groups of shikimate or replacing the C3 hydroxyl group with an amino group can lead to potent inhibition. acs.orgnih.gov These modifications can restrict the conformational flexibility of the enzyme, which is necessary for its catalytic activity. acs.orgnih.gov Kinetic studies of these inhibitors have revealed different mechanisms of action, including competitive inhibition with respect to ATP and non-competitive inhibition with respect to shikimate, providing valuable information for the further optimization of these compounds as potential therapeutic agents. mdpi.com

Rational Design of EPSPS Inhibitors (e.g., Glyphosate (B1671968) and its molecular mechanism of action)

The rational design of inhibitors for 5-enolpyruvylthis compound synthase (EPSPS) is a cornerstone of modern herbicide development, with glyphosate serving as the primary example of a highly successful, rationally designed inhibitor. nih.gov EPSPS is a crucial enzyme in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan in plants and microorganisms. mdpi.comresearchgate.net This pathway is absent in animals, making its enzymes attractive targets for herbicides with low toxicity to non-plant life. mdpi.com

The molecular mechanism of glyphosate's inhibitory action on EPSPS is a well-elucidated example of targeted enzyme inhibition. EPSPS catalyzes the transfer of the enolpyruvyl group from phosphoenolpyruvate (PEP) to this compound (S3P), forming 5-enolpyruvylthis compound (EPSP) and inorganic phosphate. researchgate.netnih.gov Glyphosate, a structural analog of PEP, does not directly bind to the free enzyme. nih.gov Instead, it binds to the EPSPS-S3P binary complex, forming a stable ternary complex (EPSPS-S3P-glyphosate). nih.gov This binding is competitive with respect to PEP and uncompetitive with S3P, meaning glyphosate effectively blocks the binding of PEP to the enzyme-S3P complex, thereby halting the metabolic pathway. nih.gov

The remarkable specificity of glyphosate for EPSPS is a key aspect of its design. nih.gov Despite its structural simplicity, it does not significantly inhibit other enzymes, including those that also utilize PEP as a substrate. nih.gov Structural studies, including X-ray crystallography, have been instrumental in understanding this specificity and in guiding the rational design of novel inhibitors. These studies have revealed the three-dimensional structure of EPSPS and the conformational changes that occur upon ligand binding, providing a detailed map of the active site. nih.gov This structural information allows for the design of new molecules that can fit snugly into the active site, mimicking the transition state of the reaction and acting as potent inhibitors. nih.govmdpi.com The understanding of the EPSPS-S3P-glyphosate ternary complex has been particularly valuable for designing bisubstrate analogs that incorporate features of both S3P and glyphosate, which are expected to be extremely potent inhibitors. mdpi.com

High-Throughput Screening Approaches for Novel Shikimate Pathway Inhibitors

High-throughput screening (HTS) provides a powerful approach for the discovery of novel inhibitors of the shikimate pathway by enabling the rapid testing of large chemical libraries. researchgate.net These screening campaigns are crucial for identifying new lead compounds that can be developed into novel herbicides or antimicrobial agents, as the shikimate pathway is essential in plants, bacteria, fungi, and parasites, but absent in mammals. researchgate.net

One strategy for HTS involves the development of optimized enzyme assays for individual enzymes within the pathway. For instance, a kinetic model of a four-enzyme section of the Streptococcus pneumoniae shikimate pathway (including 3-dehydroquinate (B1236863) synthase, 3-dehydroquinate dehydratase, shikimate dehydrogenase, and shikimate kinase) was used to design an inhibition-sensitive reconstituted pathway for HTS. nih.gov This approach allows for the optimization of the assay to ensure equal sensitivity of all enzymes to inhibition, increasing the chances of identifying inhibitors for any of the enzymes in the system. nih.gov

Another approach combines computational methods with experimental screening. In silico analyses, such as assessing the evolutionary conservation and druggability of the enzymes in the shikimate pathway, can help prioritize targets before undertaking costly HTS campaigns. mdpi.com By identifying conserved and druggable binding pockets, including allosteric sites, researchers can focus their screening efforts on the most promising targets. mdpi.com Following in silico analysis, HTS can be used to screen chemical libraries for compounds that inhibit the selected enzyme targets. For example, a library of benzimidazole derivatives was screened against shikimate kinase from methicillin-resistant Staphylococcus aureus (MRSA), leading to the identification of the first inhibitors for this specific enzyme. mdpi.com

HTS assays are typically performed in microtiter plates (e.g., 96- or 384-well formats) and utilize various detection methods, such as fluorescence, luminescence, or absorbance, to measure enzyme activity. researchgate.netmdpi.com The development of robust and miniaturized HTS assays is a critical step, often involving the optimization of reagent concentrations, incubation times, and signal detection to achieve a high signal-to-noise ratio and statistical reliability. researchgate.net

Genetic Engineering for Herbicide Resistance Mechanisms via EPSPS Modification

Genetic engineering has been successfully employed to develop herbicide-resistant crops by modifying the target enzyme, EPSPS, to be insensitive to glyphosate. researchgate.netnih.gov This strategy allows for the post-emergence application of glyphosate, enabling farmers to control weeds without harming the crop. researchgate.net Two primary approaches have been utilized: the introduction of a naturally resistant microbial EPSPS gene and the site-directed mutagenesis of the endogenous plant EPSPS gene. researchgate.netnih.gov

A widely commercialized approach involves the expression of a glyphosate-tolerant EPSPS gene from the Agrobacterium sp. strain CP4 (CP4-EPSPS). nih.govplos.org This microbial enzyme is naturally resistant to glyphosate and has been introduced into various crops, including maize and soybean. plos.orgfrontiersin.org The expression of the CP4-EPSPS gene allows the plant to maintain aromatic amino acid biosynthesis even in the presence of glyphosate, which inhibits the native plant EPSPS. researchgate.net

Another successful strategy involves the site-directed mutagenesis of the EPSPS gene to create a glyphosate-insensitive enzyme. A key mutation is the substitution of a proline residue at position 106 to a serine (P106S) in the EPSPS of goosegrass, which confers a five-fold increase in glyphosate tolerance. plos.org A more significant level of resistance has been achieved with a double mutation, known as TIPS, which involves a threonine-to-isoleucine substitution at position 102 and a proline-to-serine substitution at position 106 (T102I/P106S). nih.govfrontiersin.org This double mutation, originally identified through directed evolution, confers high affinity for the substrate PEP while significantly reducing the binding of glyphosate. nih.govfrontiersin.org The TIPS mutation has been successfully engineered into crops like maize and tobacco, resulting in high levels of glyphosate tolerance. nih.govfrontiersin.org

Advanced Research Methodologies for Shikimate 3 Phosphate Studies

Spectroscopic and Structural Biology Techniques

Spectroscopic and structural biology methods have been indispensable in visualizing the interactions of shikimate-3-phosphate at an atomic level, revealing the intricate dance between this crucial intermediate and the enzymes that act upon it.

X-ray Crystallography and Cryo-EM for Enzyme-Ligand Complexes

X-ray crystallography has been a cornerstone in elucidating the three-dimensional structures of several enzymes in the shikimate pathway, often in complex with this compound or its analogs. This technique has provided static, high-resolution snapshots of the active sites, revealing the precise amino acid residues involved in substrate binding and catalysis. For instance, the crystal structure of 5-enolpyruvylthis compound (EPSP) synthase has been determined, offering a detailed view of how it accommodates its substrates, this compound and phosphoenolpyruvate (B93156). wikipedia.org These structural studies have been crucial in understanding the mechanism of action of herbicides like glyphosate (B1671968), which acts as a competitive inhibitor of EPSP synthase. wikipedia.orgnih.gov

Similarly, the crystal structures of shikimate kinase, the enzyme that phosphorylates shikimate to produce this compound, have been solved, providing insights into its substrate binding and catalytic mechanism. nih.gov The structures of shikimate dehydrogenase, which catalyzes the reversible reduction of 3-dehydroshikimate to shikimate, have also been determined in both ligand-free forms and in complex with shikimate, revealing key aspects of its function. nih.gov Cryo-electron microscopy (Cryo-EM) is an emerging powerful technique that complements X-ray crystallography, particularly for larger and more flexible enzyme complexes, by allowing for the determination of their structures in a near-native state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful approach to study the dynamic nature of enzyme-ligand interactions in solution, providing information that is complementary to the static pictures obtained from crystallography. NMR has been instrumental in mapping the binding site of this compound on enzymes like EPSP synthase. nih.gov By monitoring changes in the chemical shifts of the enzyme's amino acid residues upon the addition of this compound, researchers can identify the specific residues that form the binding pocket. nih.gov

Furthermore, NMR can be used to investigate the conformational changes that occur within an enzyme upon substrate binding. These studies have revealed that the binding of this compound can induce significant conformational rearrangements in EPSP synthase, which are crucial for subsequent catalytic steps. nih.gov NMR has also been employed to study the phosphoryl-transfer mechanism of shikimate kinase, providing insights into the catalytic process. researchgate.net The solution conformations of this compound itself have also been determined using NMR and molecular mechanics calculations, providing a basis for understanding its interactions with enzymes. acs.org

Kinetic Studies of Enzymes Interacting with this compound

Enzyme kinetics provides a quantitative framework for understanding the rates of enzymatic reactions and the factors that influence them. Steady-state and pre-steady-state kinetic analyses have been extensively applied to the enzymes that metabolize this compound, most notably EPSP synthase. These studies have been crucial in elucidating the reaction mechanism of this enzyme, including the order of substrate binding. nih.govcore.ac.uk

Kinetic studies have also been fundamental in characterizing the inhibition of shikimate pathway enzymes. For example, the inhibition of EPSP synthase by the herbicide glyphosate has been thoroughly investigated using kinetic methods. core.ac.uknih.gov These studies have shown that glyphosate is a competitive inhibitor with respect to phosphoenolpyruvate and an uncompetitive inhibitor with respect to this compound, indicating that glyphosate binds to the enzyme-shikimate-3-phosphate complex. core.ac.uknih.gov The kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate constant (kcat), have been determined for various shikimate pathway enzymes, providing valuable data for understanding their efficiency and for comparing enzymes from different organisms. nih.govmbl.or.kr

Metabolomics and Fluxomics Approaches to this compound Pathway Analysis

Metabolomics and fluxomics are powerful systems biology approaches that provide a global view of the metabolic state of a cell or organism. Targeted metabolomics methods have been developed to detect and quantify the intermediates of the shikimate pathway, including this compound. purdue.edu This allows researchers to monitor the levels of these metabolites under different conditions, such as in response to genetic modifications or treatment with inhibitors.

Metabolic flux analysis, on the other hand, aims to quantify the rates of metabolic reactions within a network. By using stable isotope labeling, researchers can trace the flow of carbon through the shikimate pathway and determine how genetic or environmental perturbations affect the flux towards this compound and its downstream products. nih.gov These approaches have been instrumental in identifying bottlenecks in the pathway and in guiding metabolic engineering efforts to increase the production of valuable aromatic compounds derived from the shikimate pathway. nih.govfrontiersin.org For instance, flux analysis has been used to understand the response of different strains to the genetic manipulation of genes involved in the shikimate pathway. nih.gov

Gene Editing Technologies and Mutagenesis for Pathway Dissection

Site-directed mutagenesis has been a long-standing and valuable tool for studying the structure-function relationships of shikimate pathway enzymes. By systematically replacing specific amino acid residues in an enzyme's active site, researchers can probe their roles in substrate binding and catalysis. For example, mutagenesis studies on EPSP synthase have been crucial in identifying the residues responsible for glyphosate resistance. nih.gov These studies have provided a molecular understanding of how mutations can alter the enzyme's affinity for the inhibitor while maintaining its catalytic activity. nih.gov

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, provide powerful tools to complement experimental studies of this compound and its interacting enzymes. These methods allow for the in-silico investigation of enzyme-ligand interactions at an atomic level of detail. nih.govnih.gov

Future Directions and Emerging Research Avenues for Shikimate 3 Phosphate

Systems Biology and Multi-Omics Integration for Comprehensive Pathway Understanding

A deeper, systems-level understanding of the shikimate pathway's regulation and dynamics is becoming increasingly possible with the advent of multi-omics approaches. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of how the flux through the shikimate pathway is controlled in response to various stimuli and environmental conditions.

Recent studies have begun to apply these strategies. For instance, a multi-omics approach was used to investigate the mode of action of antibiotics, where changes in the proteome, including enzymes of the shikimate pathway like shikimate kinase (aroK) and chorismate synthase (aroC), were identified upon drug treatment in Bacillus subtilis. researchgate.net Such analyses can reveal not only the primary targets of a drug but also its off-target effects and the compensatory mechanisms that cells employ.

Furthermore, pathway analysis tools are being developed to efficiently integrate multi-omics datasets. frontiersin.org These tools allow researchers to map changes in gene expression, protein abundance, and metabolite levels onto specific pathways like the shikimate pathway, providing a more intuitive and statistically powerful interpretation of complex datasets. nih.gov This integrated view is crucial for understanding the intricate regulatory networks that govern the production of shikimate-3-phosphate and its subsequent conversion to chorismate. nih.gov

Future research will likely focus on:

Developing more sophisticated computational models that can predict metabolic flux through the shikimate pathway under different genetic and environmental perturbations.

Utilizing single-cell multi-omics to understand the heterogeneity of shikimate pathway activity within a population of microorganisms.

Applying these integrative approaches to understand the complex interplay between pathogens and their hosts, particularly how the shikimate pathway contributes to virulence and survival.

Interplay of this compound Metabolism with Other Central Metabolic Pathways

The shikimate pathway does not operate in isolation; it is intricately connected to central carbon metabolism. The pathway's entry points are phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov The availability of these precursors directly influences the rate of this compound synthesis.

The pentose phosphate pathway is a crucial hub in cellular metabolism, providing not only E4P for the shikimate pathway but also NADPH for reductive biosynthesis and defense against oxidative stress, and ribose-5-phosphate (B1218738) for nucleotide synthesis. nih.govkhanacademy.org The interplay between glycolysis and the PPP is tightly regulated to balance the cell's needs for energy, reducing power, and biosynthetic precursors. nih.gov

Metabolic engineering studies in Escherichia coli aimed at increasing the production of aromatic compounds have highlighted the importance of this interplay. nih.gov For example, redirecting carbon flow towards the PPP to increase the supply of E4P is a common strategy to enhance the flux through the shikimate pathway. nih.gov Understanding the regulatory mechanisms that control the partitioning of carbon between these interconnected pathways is a key area of ongoing research.

Future investigations will likely explore:

The allosteric regulation of key enzymes at the interface of glycolysis, the PPP, and the shikimate pathway.

The role of post-translational modifications in modulating the activity of enzymes involved in this metabolic nexus.

How different organisms, particularly pathogens, coordinate the activity of these pathways to adapt to the nutrient-limited and high-stress environments within a host. mdpi.com

Discovery of Novel Enzymatic Activities and Regulatory Mechanisms Involving this compound

While the core enzymes of the shikimate pathway are well-characterized, the full extent of its enzymatic and regulatory landscape is likely yet to be discovered. There is potential for identifying novel enzymes that utilize this compound or its precursors, or new regulatory mechanisms that fine-tune pathway activity.

For example, the regulation of the shikimate pathway in plants is known to be highly complex, with feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by aromatic amino acids being a key control point. oup.com However, the intricacies of this regulation, including the roles of different isoenzymes and their differential sensitivity to feedback inhibitors, are still being unraveled. oup.com

In fungi, the enzymes of the shikimate pathway are often found as multifunctional proteins, such as the AROM complex, a pentafunctional enzyme that catalyzes five consecutive steps of the pathway. nih.gov The structure and organization of these multi-domain enzymes can offer insights into substrate channeling and the coordinated regulation of the pathway. The enzyme 5-enolpyruvylthis compound (EPSP) synthase in fungi also exhibits various domain architectures, which could have implications for its sensitivity to inhibitors like glyphosate (B1671968). mdpi.com

Future research directions include:

Screening for novel enzymes that can metabolize this compound or other pathway intermediates, potentially leading to the discovery of new branches of the pathway.

Investigating the role of small non-coding RNAs and other post-transcriptional regulatory mechanisms in controlling the expression of shikimate pathway enzymes.

Exploring the diversity of shikimate pathway regulation across different microbial species to identify unique features that could be exploited for species-specific drug targeting.

Exploration of this compound Pathway in Understudied Organisms (e.g., emerging pathogens)

The essentiality of the shikimate pathway in many pathogenic microorganisms makes it a prime target for antimicrobial drug development. mdpi.comnih.gov While the pathway has been extensively studied in model organisms like E. coli and in some well-known pathogens, its role and specific characteristics in many emerging and understudied pathogens remain to be fully elucidated.

Apicomplexan parasites, which cause diseases like malaria (Plasmodium falciparum), toxoplasmosis (Toxoplasma gondii), and cryptosporidiosis (Cryptosporidium parvum), possess a functional shikimate pathway, making it an attractive target for antiparasitic drugs. nih.govnih.govoup.com Research has shown that inhibitors of this pathway, such as glyphosate, can inhibit the growth of these parasites. nih.govoup.com However, a more detailed understanding of the enzymes and their regulation in these organisms is needed for the development of more potent and specific inhibitors. researchgate.net

Similarly, in Mycobacterium tuberculosis, the causative agent of tuberculosis, the shikimate pathway is essential for survival, and its enzymes are considered promising targets for new anti-tubercular drugs. mdpi.comnih.gov The emergence of multidrug-resistant strains of M. tuberculosis underscores the urgent need for novel therapeutic strategies, and targeting the shikimate pathway offers a promising avenue. mdpi.com

Future research efforts will be directed towards:

Characterizing the shikimate pathway enzymes from a wider range of emerging bacterial, fungal, and parasitic pathogens.

Identifying unique structural or mechanistic features of these enzymes that can be exploited for the design of species-specific inhibitors.

Investigating the role of the shikimate pathway in the virulence and pathogenesis of these organisms, including their ability to survive and replicate within a host.

Advanced Rational Design of Highly Specific and Potent Pathway Inhibitors

The development of potent and specific inhibitors of the shikimate pathway enzymes is a major goal of research in this field. nih.gov Rational drug design, which utilizes the three-dimensional structure of the target enzyme to design complementary inhibitors, is a powerful approach to achieve this. mdpi.com

Significant progress has been made in the design of inhibitors for various enzymes in the pathway. For example, mechanism-based and modeling-based approaches have been combined to develop potent inhibitors of 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase from M. tuberculosis. nih.gov Similarly, an "inhibitor-in-pieces" approach has been used to develop highly potent inhibitors of DAHP synthase in E. coli. acs.org

For 5-enolpyruvylthis compound (EPSP) synthase, the target of the widely used herbicide glyphosate, novel inhibitors have been designed and synthesized to probe the details of glyphosate's binding and to identify more potent derivatives. acs.org The design of fluorinated analogs of shikimate has also shown promise in inhibiting the growth of Plasmodium falciparum. asm.org

Future directions in inhibitor design include:

Q & A

Q. How can shikimate-3-phosphate (S3P) be quantitatively detected in enzymatic assays?

S3P detection often involves coupling enzymatic reactions with colorimetric or fluorometric assays. For example, inorganic phosphate (Pi) released during S3P conversion to 5-enolpyruvylthis compound (EPSP) can be measured using malachite green or molybdate-based assays . Alternatively, high-performance liquid chromatography (HPLC) with UV detection at 214 nm is employed to separate and quantify S3P from reaction mixtures. Protein quantification in these assays may utilize Bradford’s method for enzyme standardization .

Q. What experimental approaches resolve contradictions in S3P’s role in aromatic amino acid biosynthesis across microbial models?

Discrepancies in pathway flux (e.g., in E. coli vs. Mycobacterium tuberculosis) are addressed via:

  • Metabolic flux analysis (MFA): Isotopic labeling (e.g., 13C^{13}\text{C}-glucose) tracks S3P incorporation into downstream products like chorismate .
  • Gene knockout/complementation: Deleting aroK (shikimate kinase I) or aroL (shikimate kinase II) in model organisms clarifies isoform-specific contributions to S3P synthesis .
  • Enzyme kinetics: Comparing KmK_m and VmaxV_{max} values for shikimate kinase isoforms under varying ATP/PEP conditions identifies regulatory bottlenecks .

Advanced Research Questions

Q. How can structural biology elucidate S3P binding mechanisms in EPSP synthase?

  • NMR spectroscopy: Chemical shift perturbations in the 31P^{31}\text{P} NMR spectrum reveal S3P binding to the N-terminal domain of EPSP synthase, with binding free energy quantified via isothermal titration calorimetry (ITC) .
  • X-ray crystallography: Co-crystallizing EPSP synthase with S3P and glyphosate identifies residues (e.g., Lys-22 in E. coli) critical for substrate orientation and inhibitor resistance .
  • Molecular dynamics (MD) simulations: Root-mean-square deviation (RMSD) analysis of wild-type vs. mutant (e.g., P106T) EPSP synthase structures predicts glyphosate resistance mechanisms by monitoring S3P-glyphosate competition .

Q. What methodologies validate S3P as a target for antimicrobial drug development?

  • High-throughput screening (HTS): Libraries of synthetic/natural compounds are tested for S3P pathway inhibition using ATP-depletion assays or GFP reporters under aroK/aroL-promoter control .
  • Secondary target validation: Hit compounds undergo in vitro EPSP synthase activity assays and in vivo growth inhibition studies in shikimate-auxotrophic strains to confirm target specificity .
  • In silico docking: Virtual screening against M. tuberculosis shikimate kinase (MtSK) identifies inhibitors with high binding affinity to the S3P/ATP pocket, validated via thermal shift assays .

Q. How do mutations in EPSP synthase affect S3P-glyphosate binding dynamics?

Resistant mutants (e.g., T102I/P106S in Eleusine indica) are analyzed via:

  • Enzyme kinetics: Measuring KiK_i (inhibition constant) for glyphosate in the presence of S3P and PEP .
  • Differential scanning calorimetry (DSC): Thermal denaturation profiles compare wild-type and mutant EPSP synthase stability when bound to S3P, revealing irreversible conformational changes .
  • Free-energy perturbation (FEP) calculations: Computational models quantify mutation-induced changes in glyphosate binding energy relative to S3P .

Q. What strategies optimize S3P accumulation in metabolic engineering?

  • Dynamic pathway regulation: Inducible promoters (e.g., T7 or araBAD) control aroK/aroL expression to balance S3P synthesis with chorismate demand .
  • ATP supply engineering: Overexpression of ATP-generating enzymes (e.g., polyphosphate kinase) enhances shikimate kinase activity in S3P-producing strains .
  • Proteomic profiling: 2D-DIGE identifies rate-limiting enzymes (e.g., DAHP synthase) in S3P-overproducing mutants, guiding CRISPR-mediated gene amplification .

Methodological Notes

  • Avoiding commercial sources: S3P is chemically unstable; prepare it enzymatically in situ using purified shikimate kinase and ATP .
  • Data contradiction resolution: Use orthogonal methods (e.g., ITC + NMR) to confirm binding constants when literature values conflict .
  • Advanced tools: AlphaFold2-predicted MtSK structures improve inhibitor screening accuracy when crystallographic data are limited .

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